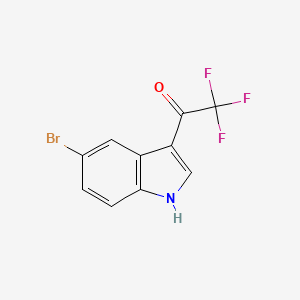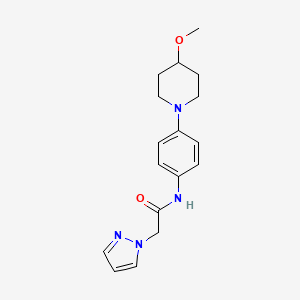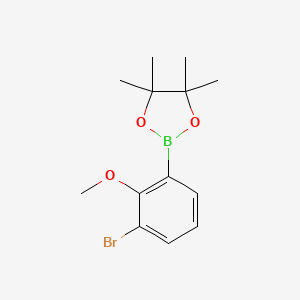![molecular formula C14H18N2O B2665940 N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide CAS No. 2320143-34-6](/img/structure/B2665940.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring, and a cyclobutanecarboxamide moiety.
Preparation Methods
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropylpyridine intermediate, which is then reacted with cyclobutanecarboxylic acid or its derivatives under specific reaction conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or the cyclobutanecarboxamide moiety are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide can be compared with similar compounds, such as N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide. While both compounds share a similar core structure, the presence of different substituents (cyclopropyl vs. methyl) can lead to variations in their chemical properties and biological activities. This uniqueness makes this compound a valuable compound for research and development.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(12-2-1-3-12)16-9-10-4-7-13(15-8-10)11-5-6-11/h4,7-8,11-12H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMNEBAIIJTPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)
![ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2665860.png)

![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)




![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)
![5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2665875.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)

